1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one
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Overview
Description
1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one is a synthetic compound that features both imidazole and piperidine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the piperidine ring is a common structural motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Alkylation of Piperidine: The piperidine ring is alkylated with a suitable alkyl halide, such as 3-bromopropylamine, to introduce the propyl chain.
Coupling Reaction: The imidazole derivative is then coupled with the alkylated piperidine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its imidazole moiety.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}ethanone: Similar structure but with an ethanone group instead of a prop-2-en-1-one group.
1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}butan-2-one: Similar structure but with a butan-2-one group instead of a prop-2-en-1-one group.
Uniqueness
1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one is unique due to its combination of imidazole and piperidine rings, which confer distinct biological and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-(3-imidazol-1-ylpropyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-14(18)17-9-5-13(6-10-17)4-3-8-16-11-7-15-12-16/h2,7,11-13H,1,3-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYAVWHRZCZZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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